10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL
Description
10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL is a spirocyclic compound characterized by a bicyclic framework with two oxygen atoms in the 2,4-dioxaspiro[5.5]undecane core. Key structural features include:
- Spiro[5.5]undecane backbone: A fused bicyclic system with two six-membered rings sharing a single spiro carbon atom.
- Functional groups: A hydroxyl (-OH) group at position 8 and a hex-1-enyl substituent at position 10.
- Substituents: Two methyl groups at position 3 and a terminal alkene in the hexenyl side chain.
Properties
CAS No. |
656835-41-5 |
|---|---|
Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
10-hex-1-enyl-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol |
InChI |
InChI=1S/C17H28O3/c1-4-5-6-7-8-14-9-15(18)11-17(10-14)12-19-16(2,3)20-13-17/h7-9,15,18H,4-6,10-13H2,1-3H3 |
InChI Key |
SRMAGSZOBPFPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC1=CC(CC2(C1)COC(OC2)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL typically involves multiple steps, starting from readily available precursors. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction is carried out under acidic conditions, often using methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of alternative catalysts or solvents, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique mechanical or optical properties.
Mechanism of Action
The mechanism of action of 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents, functional groups, or ring size:
Functional Group Impact
- Hydroxyl vs. Ketone : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the ketone analogue (C₁₇H₂₄O₃). This may increase solubility in polar solvents but reduce stability under acidic or oxidizing conditions .
- Alkene vs.
Research Findings and Data Gaps
- Anticipated Reactivity: The hydroxyl group may confer antioxidant or chelating properties, analogous to phenolic compounds, but this requires validation.
- Stability : Spiro compounds with ether linkages (e.g., ) are generally stable, but the target’s hydroxyl group could introduce sensitivity to dehydration or oxidation .
- Ecological Impact: No data exist for the target compound, but structurally related molecules () lack ecological profiles, emphasizing the need for biodegradability studies .
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